N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
Description
N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[322]nonane-6-carboxamide is a complex organic compound featuring a triazole ring, a diazabicyclo structure, and a carboxamide group
Properties
IUPAC Name |
N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O/c1-12(2)21-11-16-17-14(21)10-18(3)15(22)13-9-19-5-4-6-20(13)8-7-19/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPGDFFGWKKEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CN(C)C(=O)C2CN3CCCN2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl halides under acidic conditions.
Attachment of the Diazabicyclo Structure: The diazabicyclo[3.2.2]nonane moiety is introduced through a nucleophilic substitution reaction, often using a suitable diazabicyclo precursor.
Methylation and Carboxamide Formation: The final steps involve methylation of the nitrogen atom and formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diazabicyclo structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted diazabicyclo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
Biologically, the compound can act as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for developing new therapeutic agents.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the diazabicyclo structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
- N-methyl-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
Uniqueness
Compared to similar compounds, N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide is unique due to the presence of the propan-2-yl group on the triazole ring. This substitution can significantly alter its chemical reactivity and biological activity, making it a distinct entity in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
